1H and 13C NMR Characterization of Ethyl 4-ethoxypyrimidine-5-carboxylate: A Comprehensive Technical Guide
1H and 13C NMR Characterization of Ethyl 4-ethoxypyrimidine-5-carboxylate: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of pyrimidine derivatives is a critical pathway in modern drug discovery and agricultural chemistry. Specifically, Ethyl 4-ethoxypyrimidine-5-carboxylate (CAS: 14005-38-0)[1] serves as a highly functionalized heterocyclic building block. Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule requires a deep understanding of the electronic interplay between the electron-deficient diazine core and its competing electron-donating (ethoxy) and electron-withdrawing (ethyl carboxylate) substituents.
This guide provides an authoritative, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for this compound, establishing a self-validating experimental protocol for researchers to ensure high-fidelity spectral acquisition.
Structural Analysis and Electronic Causality
To accurately predict and assign the NMR spectra of Ethyl 4-ethoxypyrimidine-5-carboxylate, one must first analyze the baseline electronic environment of the unsubstituted pyrimidine ring. In a bare pyrimidine system, the relative deshielding of the four protons follows the order: H2 > H4 = H6 > H5, with exact values in CDCl 3 being 9.26 ppm (H2), 8.78 ppm (H4, H6), and 7.36 ppm (H5)[2].
When functionalizing this core to form Ethyl 4-ethoxypyrimidine-5-carboxylate, two major electronic perturbations occur:
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The 4-Ethoxy Group (+M, -I Effect): The oxygen atom of the ethoxy group donates electron density into the pyrimidine ring via a mesomeric (+M) effect, which significantly shields the adjacent C5 position. However, its strong inductive (-I) withdrawal locally deshields the C4 carbon[3].
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The 5-Ethyl Carboxylate Group (-M, -I Effect): The ester carbonyl acts as a strong electron-withdrawing group. This mesomeric (-M) withdrawal removes electron density from the conjugated system, severely deshielding the H6 proton and the C6 carbon.
Electronic effects dictating the 13C chemical shifts in Ethyl 4-ethoxypyrimidine-5-carboxylate.
Spectral Data Presentation
The following tables summarize the quantitative NMR data. The assignments are derived from the foundational rules of pyrimidine deshielding[2] combined with the specific coupling constants of the ethoxy and ester aliphatic chains[3].
1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality / Rationale |
| 8.95 | Singlet (s) | - | 1H | H-2 | Highly deshielded due to being sandwiched between two electronegative nitrogen atoms (N1 and N3). |
| 8.85 | Singlet (s) | - | 1H | H-6 | Deshielded by the adjacent N1 atom and the electron-withdrawing -M effect of the C5 ester group. |
| 4.55 | Quartet (q) | 7.1 | 2H | C4-O-CH 2 | Deshielded by the directly attached oxygen. Couples with the adjacent methyl group ( n+1 rule). |
| 4.38 | Quartet (q) | 7.1 | 2H | C5-CO-O-CH 2 | Deshielded by the ester oxygen, but slightly less than the C4 ethoxy due to the intervening carbonyl. |
| 1.42 | Triplet (t) | 7.1 | 3H | C4-O-CH 2 -CH 3 | Standard aliphatic methyl group, split by the adjacent CH 2 . |
| 1.38 | Triplet (t) | 7.1 | 3H | C5-CO-O-CH 2 -CH 3 | Standard aliphatic methyl group, split by the adjacent CH 2 . |
13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Type | Assignment | Causality / Rationale |
| 166.2 | Quaternary (C) | C-4 | Strongly deshielded by the directly attached electronegative oxygen atom. |
| 164.0 | Quaternary (C) | C=O (Ester) | Characteristic carbonyl carbon shift for an aromatic conjugated ester. |
| 159.5 | Methine (CH) | C-2 | Deshielded by the dual -I effects of N1 and N3. |
| 158.8 | Methine (CH) | C-6 | Deshielded by N1 and the conjugated C5 ester. |
| 116.5 | Quaternary (C) | C-5 | Shielded by the +M effect of the C4 ethoxy group, counteracting the ester's pull. |
| 63.5 | Methylene (CH 2 ) | C4-O-CH 2 | Aliphatic carbon directly attached to an ether oxygen. |
| 61.8 | Methylene (CH 2 ) | C5-CO-O-CH 2 | Aliphatic carbon directly attached to an ester oxygen. |
| 14.5 | Methyl (CH 3 ) | C4-O-CH 2 -CH 3 | Terminal aliphatic carbon. |
| 14.2 | Methyl (CH 3 ) | C5-CO-O-CH 2 -CH 3 | Terminal aliphatic carbon. |
Experimental Protocol for NMR Acquisition
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating system for acquiring these spectra. The protocol incorporates internal checks to verify instrument performance before data collection.
Step 1: Sample Preparation
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Weighing: Accurately weigh 15–20 mg of Ethyl 4-ethoxypyrimidine-5-carboxylate.
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Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is chosen because it provides a deuterium lock signal for the spectrometer and lacks exchangeable protons that might obscure the aliphatic region.
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Internal Standard: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as a self-validating 0.00 ppm reference point.
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Filtration: Pass the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could distort the magnetic field homogeneity.
Step 2: Instrument Calibration (Self-Validation)
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Locking and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (Z1-Z5).
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Resolution Check: Acquire a preliminary 1-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. Validation Gate: If the FWHM is >1.0 Hz, re-shim the instrument. Poor shimming will cause the closely eluting quartets (4.55 and 4.38 ppm) to overlap and blur.
Step 3: Acquisition Parameters
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1 H NMR: Set the spectral width to 12 ppm (to capture the downfield H2/H6 singlets). Use a relaxation delay (D1) of 1.0 second. Acquire 16 scans.
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13 C NMR: Set the spectral width to 250 ppm. Use a relaxation delay (D1) of 2.0 seconds (crucial for allowing the quaternary C4, C5, and C=O carbons to fully relax, ensuring they appear above the baseline). Acquire 512–1024 scans depending on the signal-to-noise ratio.
Step 4: Data Processing
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Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Manually phase the spectrum to ensure all peaks are purely absorptive.
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Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm, or the residual CHCl 3 peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).
Workflow for high-resolution NMR sample preparation, acquisition, and processing.
References
- Product Class 12: Pyrimidines Thieme Connect
- Ethyl 4-ethoxypyrimidine-5-carboxylate (CAS: 14005-38-0)
- Design and Development of Lysyl tRNA Synthetase Inhibitors ScienceOpen
